Reserpin N-oxide
Description
Significance of N-Oxidation in Natural Product Chemistry
The introduction of an N-oxide group can profoundly alter a molecule's physicochemical properties, influencing its water solubility, membrane permeability, and immunogenicity acs.orgnih.gov. Furthermore, N-oxides can exhibit unique redox reactivity, which is crucial for applications in drug targeting and cytotoxicity acs.org. In many instances, N-oxidation is a natural metabolic pathway for drugs and natural products, leading to the formation of metabolites with altered, often reduced, biological activity or entirely new pharmacological profiles researchgate.netacs.orgnih.gov. The study of N-oxidation is vital for understanding natural product diversification, as it contributes to the structural variety observed in many alkaloid families frontiersin.orgnih.gov. For example, pyrrolizidine (B1209537) alkaloids are often found in their N-oxidized forms in nature researchgate.net. Research into alkaloid N-oxides, including their synthesis, characterization, and biological evaluation, provides valuable insights into alkaloid metabolism, degradation processes, and potential therapeutic applications mdpi.com.
Contextualization of Reserpin N-oxide within Complex Alkaloid Research
Reserpine (B192253), a prominent indole (B1671886) alkaloid isolated from Rauwolfia species, has a long history in pharmacological research, primarily recognized for its antihypertensive and antipsychotic effects nih.govnih.govdrugbank.com. This compound is a chemical derivative of reserpine, formed through the oxidation of the nitrogen atom within the reserpine molecule nih.govchemicalbook.com. The study of such derivatives is integral to understanding the structure-activity relationships of complex alkaloids and exploring new therapeutic avenues.
This compound has been synthesized and characterized in academic settings, allowing for the detailed examination of its chemical and physical properties mdpi.comnih.govchemicalbook.com. These studies have revealed that the N-oxidation process can modify the inherent biological activity of the parent compound. Specifically, research indicates that this compound exhibits approximately half the pharmacological activity of reserpine chemicalbook.com. This reduction in potency highlights how specific chemical modifications, such as N-oxidation, can modulate the biological efficacy of complex natural products. The chemical structure and properties of this compound, including its molecular formula (C33H40N2O10) and molecular weight (624.7 g/mol ), are well-documented nih.gov. Its solubility in common organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) has also been reported chemicalbook.com. Academic research continues to explore the synthesis, characterization, and potential implications of such alkaloid N-oxides.
Table 1: Key Chemical and Activity Data for this compound
| Property | Value | Source Index |
| Chemical Formula | C33H40N2O10 | nih.gov |
| Molecular Weight | 624.7 g/mol | nih.gov |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | chemicalbook.com |
| Relative Activity | Shows half the activity of Reserpine | chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGMHQUKPFVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Natural Biogenesis of Reserpin N Oxide
Natural Isolation and Presence in Rauwolfia Species
The genus Rauwolfia, belonging to the Apocynaceae family, is a rich source of a diverse array of indole (B1671886) alkaloids, with over 50 different alkaloids having been identified. The most notable of these is reserpine (B192253), primarily extracted from the roots of Rauwolfia serpentina and Rauwolfia vomitoria. While the isolation and characterization of numerous Rauwolfia alkaloids are well-documented, specific reports detailing the natural isolation of Reserpine N-oxide from these plants are scarce in scientific literature.
Although a 1961 study in the journal Nature investigated the radioprotective effects of Reserpine N-oxide, it did not specify whether the compound was isolated from a natural source or was a synthetic derivative for the purpose of the study. Comprehensive analyses of the alkaloidal content of various Rauwolfia species often focus on the more abundant alkaloids like reserpine, ajmaline, and ajmalicine, with no explicit mention of Reserpine N-oxide. This suggests that if Reserpine N-oxide is a natural constituent of Rauwolfia, it is likely present in very minute quantities, making its detection and isolation challenging.
The following table provides an overview of some of the major alkaloids found in Rauwolfia species:
| Alkaloid | Plant Source(s) | Chemical Class |
| Reserpine | Rauwolfia serpentina, Rauwolfia vomitoria | Indole alkaloid |
| Ajmaline | Rauwolfia serpentina, Rauwolfia vomitoria | Indole alkaloid |
| Ajmalicine | Rauwolfia serpentina | Indole alkaloid |
| Serpentine | Rauwolfia serpentina | Indole alkaloid |
| Yohimbine | Rauwolfia serpentina | Indole alkaloid |
This table presents some of the well-characterized alkaloids from Rauwolfia species and does not imply the natural occurrence of Reserpine N-oxide.
Hypothesized Biogenetic Pathways of Indole Alkaloid N-oxides
In the absence of direct studies on the biogenesis of Reserpine N-oxide, its formation in plants can be hypothesized based on the known biosynthetic pathways of its parent compound, reserpine, and the general mechanisms of alkaloid N-oxide formation.
The biosynthesis of reserpine begins with the amino acid tryptophan, which is converted to tryptamine. Tryptamine then condenses with secologanin (B1681713) to form strictosidine (B192452), a key intermediate in the biosynthesis of most monoterpene indole alkaloids. Through a series of complex enzymatic reactions, strictosidine is transformed into reserpine. It is plausible that the N-oxidation of reserpine to form Reserpine N-oxide is a terminal step in this pathway, occurring after the complete synthesis of the reserpine molecule.
The conversion of a tertiary amine, such as the nitrogen atom in the indole ring system of reserpine, to an N-oxide is an oxidative process catalyzed by specific enzymes. In plants, this transformation is generally carried out by oxidoreductases. The formation of Reserpine N-oxide would involve the enzymatic addition of an oxygen atom to one of the nitrogen atoms in the reserpine structure.
Role of Flavin-Containing Monooxygenase (FMO) and Cytochrome P450 Enzymes in N-Oxidation
The enzymatic machinery responsible for N-oxidation in plants often involves two major families of enzymes: Flavin-containing monooxygenases (FMOs) and Cytochrome P450 monooxygenases (CYPs).
Flavin-Containing Monooxygenases (FMOs) are a class of enzymes known to catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. They are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. It is highly probable that a plant FMO is responsible for the N-oxidation of reserpine.
Cytochrome P450 Enzymes (CYPs) represent a large and diverse superfamily of heme-containing monooxygenases. In plants, CYPs play crucial roles in the biosynthesis of a vast array of secondary metabolites, including alkaloids. While CYPs are more commonly associated with C-hydroxylation and other oxidative reactions, some members of this family are also capable of catalyzing N-oxidation.
The potential roles of these enzyme families in the formation of Reserpine N-oxide are summarized in the table below:
| Enzyme Family | General Function in Plants | Potential Role in Reserpine N-oxide Formation |
| Flavin-Containing Monooxygenases (FMO) | Oxygenation of nitrogen- and sulfur-containing compounds | Direct N-oxidation of the reserpine molecule |
| Cytochrome P450 Monooxygenases (CYP) | Wide range of oxidative reactions in secondary metabolism | Potential involvement in the N-oxidation of reserpine, although less common than their other catalytic activities |
Synthetic Approaches and Chemical Transformations of Reserpin N Oxide
Strategies for Chemical Synthesis of N-Oxides
The formation of tertiary amine N-oxides is a fundamental transformation in organic chemistry, with several established methodologies applicable to complex alkaloid structures.
Oxidative Methods for Tertiary Amine N-Oxide Formationchem-station.com
The most common strategy for synthesizing tertiary amine N-oxides involves the direct oxidation of the parent tertiary amine. This process typically utilizes oxidizing agents that can deliver an oxygen atom to the lone pair of electrons on the nitrogen atom.
Hydrogen Peroxide (H₂O₂): A widely used, cost-effective, and environmentally benign oxidant. While uncatalyzed reactions can be slow, it is often employed in laboratory and industrial scales, sometimes with catalysts like methyltrioxorhenium (MTO) or flavins to enhance reactivity asianpubs.orgresearchgate.net. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic oxygen of H₂O₂ liverpool.ac.uk.
Peroxyacids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective and commonly used for the oxidation of tertiary amines. They react via a concerted pathway, efficiently forming the N-oxide liverpool.ac.ukthieme-connect.de. However, peroxyacids can be less tolerant of other functional groups, potentially leading to side reactions like epoxidation of double bonds acs.org.
Other Oxidants: A variety of other oxidants have been employed, including alkyl hydroperoxides, dioxiranes, oxaziridines, and molecular oxygen in the presence of catalysts (e.g., transition metal complexes) asianpubs.orgresearchgate.netthieme-connect.de.
The chemoselectivity of these oxidations is often influenced by the basicity of the amine; more basic amines are generally oxidized more readily by electrophilic oxidants acs.org.
Regioselective N-Oxidation Techniques for Complex Alkaloidschem-station.com
Reserpine (B192253) possesses multiple nitrogen atoms, including a tertiary amine within its piperidine (B6355638) ring and a secondary amine within its indole (B1671886) nucleus. For reserpine N-oxide, the target is typically the tertiary amine. Achieving regioselectivity in the N-oxidation of complex alkaloids like reserpine relies on several factors:
Steric Hindrance: The accessibility of the nitrogen atom to the oxidizing agent plays a crucial role. Sterically hindered nitrogen atoms may react slower or not at all.
Electronic Effects: The basicity of the nitrogen atom, influenced by its electronic environment, dictates its nucleophilicity and thus its reactivity towards electrophilic oxidants.
Choice of Oxidant and Conditions: Different oxidants exhibit varying selectivities. Reaction conditions such as solvent, temperature, and pH can also significantly influence regioselectivity by modulating the reactivity and accessibility of the nitrogen centers. For instance, specific catalysts or milder oxidants might be employed to favor the oxidation of one nitrogen over another in a poly-nitrogenous molecule researchgate.netacs.org.
While specific regioselective oxidation studies targeting reserpine N-oxide are not detailed in the provided search results, general principles suggest that the tertiary amine in the piperidine ring is the most likely site for N-oxidation due to its higher basicity and accessibility compared to the secondary amine in the indole system.
Derivatization and Chemical Modification Studies of the N-oxide Moiety
The N-oxide functional group itself can participate in a range of chemical transformations, allowing for further derivatization of reserpin N-oxide.
Polonovski Reaction: This reaction involves the activation of the N-oxide with acylating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), leading to the formation of an iminium ion intermediate chem-station.comacs.orgorganicreactions.orgchemistry-reaction.com. This intermediate can undergo further reactions, such as fragmentation or rearrangement. The Polonovski reaction is particularly useful for N-demethylation or for introducing functional groups at the alpha-carbon position relative to the nitrogen chem-station.comorganicreactions.orgchemistry-reaction.com. The Potier modification, using TFAA, allows the reaction to be stopped at the iminium ion stage chem-station.com.
Meisenheimer Rearrangement: Tertiary amine N-oxides can undergo thermal rearrangements, known as Meisenheimer rearrangements, to form N-alkoxyamines synarchive.comnibs.ac.cn. These rearrangements can proceed via chem-station.comorganicreactions.org- or chem-station.comliverpool.ac.uk-sigmatropic pathways, depending on the structure of the N-oxide and the nature of the substituents synarchive.comnibs.ac.cnthieme-connect.com. The chem-station.comliverpool.ac.uk-Meisenheimer rearrangement is particularly valuable for creating new stereocenters and has been explored in asymmetric catalysis thieme-connect.comrsc.org.
Oxygen Transfer: N-oxides can act as oxygen donors in certain reactions, though this is less common for simple tertiary amine N-oxides compared to other oxidation states of nitrogen.
Chemical Stability and Reversion Pathways of this compound
Tertiary amine N-oxides can exhibit varying degrees of stability, with pathways for reduction back to the parent amine being a common characteristic.
Factors Influencing N-oxide Reduction to Parent Aminechem-station.com
N-oxides are susceptible to reduction, a process that regenerates the parent tertiary amine. This deoxygenation can be achieved through various reducing agents and conditions:
Catalytic Hydrogenation: Using hydrogen gas in the presence of metal catalysts like palladium (Pd) or platinum (Pt) is a common method for reducing N-oxides researchgate.net.
Phosphorus(III) Reagents: Compounds such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602) (P(OEt)₃) are effective reducing agents for N-oxides, typically proceeding via nucleophilic attack on the nitrogen or oxygen atom of the N-oxide researchgate.net.
Other Reducing Agents: Sulfur compounds (e.g., sodium sulfite), metal hydrides, and even certain mild reagents can effect the reduction.
Factors influencing the rate and efficiency of reduction include the specific reducing agent, the presence of catalysts, temperature, and pH. Acidic conditions can sometimes promote N-oxide reduction or decomposition acs.org.
Mechanistic Investigations of N-oxide Instability
The instability of N-oxides can manifest through several pathways beyond simple reduction:
Thermal Decomposition: Some N-oxides can decompose upon heating, potentially through fragmentation or rearrangement pathways.
Acid-Catalyzed Decomposition: In the presence of acids, N-oxides can undergo various transformations, including deoxygenation, rearrangement, or even fragmentation, often mediated by protonation of the N-oxide oxygen.
Reactions with Nucleophiles: While N-oxides are generally stable towards many nucleophiles, specific reactions can occur, particularly if the N-oxide is activated.
The mechanism of reduction often involves the transfer of the N-oxide oxygen atom to the reducing species. For instance, with trivalent phosphorus compounds, the reaction can involve nucleophilic attack on the N-oxide, leading to a four-membered cyclic transition state or a stepwise process that results in deoxygenation chemistry-reaction.com.
Metabolic Fate and Biotransformation of Reserpin N Oxide
In Vitro Enzymatic Transformations of Reserpine (B192253) N-oxide
The in vitro enzymatic transformation of N-oxides is a key area of investigation in drug metabolism. For Reserpine N-oxide, two primary enzymatic activities are of significant interest: the reduction of the N-oxide back to the parent amine, reserpine, and further metabolism by microsomal enzymes.
Table 1: General Characteristics of N-oxide Reduction by Oxidoreductases
| Enzyme System | Cofactor Requirement | Cellular Location | Potential Outcome for Reserpine N-oxide |
| Cytochrome P450 Reductase | NADPH | Endoplasmic Reticulum | Reduction to Reserpine |
| Cytosolic Reductases | NADH/NADPH | Cytosol | Reduction to Reserpine |
This table presents a generalized overview based on the metabolism of other N-oxides, as specific data for Reserpine N-oxide is not available.
Liver microsomes are a standard in vitro model for studying the metabolism of xenobiotics, as they contain a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems. bioivt.com While the parent compound, reserpine, is known to be metabolized by hepatic microsomal oxidative and hydrolytic enzymes, the specific microsomal metabolism of Reserpine N-oxide has not been extensively characterized. nih.gov
It is plausible that Reserpine N-oxide could be a substrate for further oxidative metabolism by CYPs, potentially leading to hydroxylation or other modifications on the alkaloid scaffold. Alternatively, it could undergo reduction back to reserpine, which would then enter its own well-established metabolic pathways, including hydrolysis to methylreserpate and trimethoxybenzoic acid. nih.gov The formation of N-oxides is often mediated by CYP and/or FMO enzymes. hyphadiscovery.com
Metabolic Pathways of Analogous N-oxides in Experimental Systems
In the absence of direct data for Reserpine N-oxide, examining the metabolic pathways of analogous N-oxides, particularly those of other indole (B1671886) alkaloids or structurally complex tertiary amines, can provide valuable insights. For example, the biotransformation of pyrrolizidine (B1209537) alkaloid N-oxides has been studied, revealing their potential for reduction to the corresponding toxic pyrrolizidine alkaloids by both intestinal microbiota and hepatic cytochrome P450 monooxygenases. researchgate.net This highlights the critical role of reductive metabolism in the bioactivation of certain N-oxides.
Furthermore, studies on other N-oxide-containing natural products, such as the hypoglycemic prenylated indole alkaloid N-oxide from the endophytic fungus Pallidocercospora crystallina, demonstrate that the N-oxide moiety can be a stable feature of the molecule, with biological activity in its own right. nih.gov The metabolic fate of such compounds often involves a balance between direct elimination of the N-oxide and its biotransformation.
Table 2: Comparative Metabolic Fates of Analogous N-oxides
| Compound Class | Primary Metabolic Transformation | Key Enzymes Involved | Relevance to Reserpine N-oxide |
| Pyrrolizidine Alkaloid N-oxides | Reduction to parent alkaloids | Intestinal microbiota, CYPs (CYP1A2, CYP2D6) | Suggests potential for in vivo reduction of Reserpine N-oxide to reserpine. researchgate.net |
| Tricyclic Antidepressant N-oxides (e.g., Imipramine-N-oxide) | Reduction to parent tertiary amines | Not specified | Considered prodrugs, indicating in vivo reduction is a major pathway. acs.org |
| Pargyline (B1678468) N-oxide | Further metabolism and decomposition | Cytochrome P450-independent pathway | Illustrates that N-oxides can have complex metabolic fates beyond simple reduction. researchgate.net |
This table is based on data from analogous compounds and is intended to be illustrative of potential pathways for Reserpine N-oxide.
Influence of N-oxide Structure on Biotransformation Rates
The rate and extent of N-oxide biotransformation are significantly influenced by the chemical structure of the molecule. Factors such as the steric and electronic environment around the N-oxide group can affect its accessibility to metabolizing enzymes.
For instance, studies on the metabolic N-oxidation of pargyline and its analogues have shown that methyl substitution near the nitrogen atom can influence the rate of N-oxidation and the stability of the resulting N-oxide. researchgate.net Steric hindrance can decrease the rate of N-oxidation, while electronic effects can impact the stability of the N-O bond. Aromatic N-oxides are typically more stable than amine oxides due to resonance stabilization. nih.gov
The complex, polycyclic structure of Reserpine N-oxide likely imposes significant steric constraints that could influence its interaction with metabolizing enzymes. The accessibility of the N-oxide functionality for enzymatic reduction or further oxidation would be a key determinant of its metabolic fate and clearance rate.
Advanced Analytical Methodologies for Reserpin N Oxide Characterization
Chromatographic Techniques for Separation and Purification
Chromatography is the cornerstone of analyzing complex mixtures containing Reserpine (B192253) N-oxide. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods employed for the effective separation and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is critical for the successful separation of Reserpine N-oxide. Reversed-phase HPLC is commonly utilized, leveraging a nonpolar stationary phase with a polar mobile phase. scielo.brnih.gov Method development focuses on optimizing several key parameters to achieve baseline separation and symmetrical peak shapes.
Key parameters in HPLC method development include the choice of the stationary phase, typically a C18 column, and the composition of the mobile phase. scielo.brresearchgate.netasianpubs.org A common mobile phase involves a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing additives like formic acid or phosphate (B84403) buffer to control pH and improve peak shape. nih.govlcms.czhitachi-hightech.com The detector wavelength is also a critical parameter; for reserpine and related compounds, UV detection is frequently set around 254 nm, 268 nm, or 280 nm. scielo.brnih.govasianpubs.org
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 | scielo.brasianpubs.org |
| Mobile Phase | Acetonitrile / Water / Formic Acid | hitachi-hightech.com |
| Flow Rate | 1.0 mL/min | scielo.brnih.gov |
| Detection | UV at 268 nm or 280 nm | scielo.brasianpubs.org |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
UHPLC represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. nih.gov This is achieved by using columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures.
For the analysis of alkaloids like Reserpine and its N-oxide, UHPLC provides narrower and sharper peaks, leading to improved separation from closely related impurities and degradation products. nih.govnih.gov A typical UHPLC method would also employ a C18 column but with smaller particle sizes (e.g., 1.7 µm) and often at a lower flow rate. nih.govwaters.com The enhanced sensitivity of UHPLC makes it particularly suitable for trace-level detection and quantification in complex matrices. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | ACQUITY UPLC C18 (1.7 µm) | nih.govwaters.com |
| Mobile Phase | Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v) | nih.gov |
| Flow Rate | 0.2 - 0.6 mL/min | nih.govwaters.com |
| Advantage | Higher resolution, faster analysis | nih.gov |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is a powerful tool for the analysis of Reserpine N-oxide, providing definitive structural information and enabling highly sensitive quantification. When coupled with liquid chromatography, it offers an unparalleled level of specificity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying alkaloid N-oxides. researchgate.net In this setup, the HPLC or UHPLC system separates the components of the sample, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. nih.gov
This technique allows for the selective detection of Reserpine N-oxide even in the presence of co-eluting compounds, making it ideal for complex sample analysis. researchgate.net
Parent and Product Ion Transitions in MS/MS
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and quantification through methods like Multiple Reaction Monitoring (MRM). nih.gov In an MS/MS experiment, a specific parent ion (or precursor ion) is selected, fragmented, and a resulting characteristic product ion (or daughter ion) is monitored.
For the parent compound, Reserpine, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 609.3. A well-established fragmentation transition for Reserpine is the transition from m/z 609.3 to the product ion at m/z 195.0. nih.gov
Reserpine N-oxide contains an additional oxygen atom compared to Reserpine. mdpi.comnih.gov Therefore, its protonated molecule is expected to have an m/z of approximately 625.3 (609.3 + 16). In a study of reserpine degradation products, a compound with an m/z of 625.2753 was identified, corresponding to the addition of one oxygen atom. lcms.cz While specific product ions for Reserpine N-oxide are not as widely documented, the fragmentation of alkaloid N-oxides often involves a characteristic neutral loss of the oxygen atom ([M+H - 16]⁺) or other fragmentations similar to the parent alkaloid. researchgate.netnih.gov
| Compound | Parent Ion [M+H]⁺ (m/z) | Characteristic Product Ion (m/z) | Reference |
|---|---|---|---|
| Reserpine | 609.3 | 195.0 | nih.gov |
| Reserpine N-oxide (Expected) | ~625.3 | Not specified (possible loss of 16 Da) | lcms.czresearchgate.net |
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. lcms.czmdpi.com This capability is essential for confirming the elemental composition of an unknown compound or metabolite like Reserpine N-oxide. nih.gov
The molecular formula of Reserpine is C₃₃H₄₀N₂O₉, giving a theoretical monoisotopic mass of 608.2788 g/mol for the neutral molecule. nist.gov The corresponding N-oxide would have the formula C₃₃H₄₀N₂O₁₀. HRMS can measure the mass of the protonated ion with a very high degree of accuracy (typically within 5 ppm), allowing for the unambiguous confirmation of the elemental formula. lcms.czmdpi.com This helps to differentiate the N-oxide from other potential isomers or compounds with the same nominal mass. mdpi.com For instance, an LCMS-IT-TOF instrument has been used to analyze degradation products of reserpine, where high mass accuracy was critical for predicting the structures of the resulting compounds. lcms.cz
| Compound | Molecular Formula | Theoretical Mass [M+H]⁺ (m/z) | Observed Mass (Example) (m/z) | Reference |
|---|---|---|---|---|
| Reserpine | C₃₃H₄₀N₂O₉ | 609.2861 | 609.2802 | lcms.cznist.gov |
| Reserpine N-oxide | C₃₃H₄₀N₂O₁₀ | 625.2810 | 625.2753 | lcms.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including complex alkaloids like Reserpine N-oxide. nih.gov It provides detailed information on the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the precise determination of molecular structure, stereochemistry, and the specific location of functional groups.
For Reserpine N-oxide, the primary challenge is to confirm the identity of the parent reserpine framework and to pinpoint which of the two nitrogen atoms has been oxidized and the stereochemistry of the new N-oxide bond. This is achieved by a comparative analysis of the NMR spectra of Reserpine and its N-oxide derivative using a suite of 1D and 2D NMR experiments.
Key NMR Experiments and Their Roles:
¹H NMR: Provides information about the number and chemical environment of protons. The oxidation of a nitrogen atom to an N-oxide causes a significant downfield shift (deshielding) of the protons on the adjacent carbon atoms due to the inductive effect of the highly electronegative oxygen atom.
¹³C NMR: Reveals the chemical environment of each carbon atom in the molecule. Similar to ¹H NMR, carbons adjacent to the N-oxide group experience a noticeable downfield shift.
2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to trace the connectivity of the spin systems within the molecule's rings and side chains. southampton.ac.uk
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the unambiguous assignment of both ¹H and ¹³C signals.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the position of the N-oxide, as protons on carbons alpha to the oxidized nitrogen will show long-range correlations to carbons further away, and this correlation pattern will be altered compared to the parent molecule.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is vital for determining the stereochemistry. For Reserpine N-oxide, NOESY can help establish the orientation of the new oxygen atom (axial or equatorial) relative to other protons in the ring system.
By meticulously analyzing the changes in chemical shifts and correlation patterns between the spectra of Reserpine and Reserpine N-oxide, the exact site of oxidation and the resulting stereochemistry can be unequivocally assigned.
Table 1: Comparison of Selected Experimental ¹³C NMR Chemical Shifts for Reserpine and Hypothesized Shifts for Reserpine N-oxide This table presents known data for Reserpine and illustrates the expected changes upon N-oxidation based on established principles of NMR spectroscopy. Actual experimental values for Reserpine N-oxide may vary.
| Carbon Atom | Reserpine δ (ppm) | Reserpine N-oxide (Hypothesized) δ (ppm) | Rationale for Shift Change |
| C3 | 78.2 | ~78 | Minimal change expected, distant from nitrogen atoms. |
| C5 | 52.0 | ~65-70 | Significant downfield shift if N4 is oxidized. |
| C6 | 23.9 | ~35-40 | Downfield shift if N4 is oxidized. |
| C21 | 52.0 | ~65-70 | Significant downfield shift if N4 is oxidized. |
| C17 | 77.9 | ~78 | Minimal change expected, distant from nitrogen atoms. |
| OCH₃ (C11) | 56.1 | ~56 | No significant change expected. |
| OCH₃ (Ester) | 51.5 | ~51.5 | No significant change expected. |
Integration of Multi-Modal Analytical Platforms
While NMR spectroscopy is unparalleled for detailed structural elucidation, a single technique is often insufficient for complete characterization from a complex mixture or for providing orthogonal validation. mdpi.com A multi-modal analytical platform, integrating several complementary techniques, provides a more robust and comprehensive analysis of Reserpine N-oxide. nih.govnih.gov Such a platform typically combines a high-resolution separation technique with multiple spectroscopic detectors.
A common workflow involves:
Separation and Mass Determination (LC-MS/MS): The analysis begins with Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem Mass Spectrometry (MS/MS). nih.gov UPLC provides rapid and efficient separation of Reserpine N-oxide from the parent drug, other metabolites, and impurities. researchgate.net The sample is then introduced into the mass spectrometer.
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement of the molecule. For Reserpine (C₃₃H₄₀N₂O₉, Molar Mass: 608.68 g/mol ), the N-oxide derivative (C₃₃H₄₀N₂O₁₀) would show a mass increase of approximately 16 Da, corresponding to the addition of one oxygen atom. biozol.de
Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and fragmented to produce a characteristic fragmentation pattern. researchgate.net This pattern serves as a "fingerprint" for the molecule and can help confirm the identity of the core reserpine structure and provide clues about the location of the modification.
Structural Confirmation (NMR): Following isolation by techniques like preparative HPLC, the purified Reserpine N-oxide is subjected to the detailed NMR analysis described in section 5.3 to confirm its precise chemical structure and stereochemistry. ijper.org
Vibrational Spectroscopy (FTIR): Fourier Transform Infrared (FTIR) spectroscopy can be used as a complementary technique to probe the vibrational modes of the molecule's functional groups. nih.gov The formation of the N-oxide bond introduces a new, characteristic N-O stretching vibration, which would be absent in the FTIR spectrum of the parent Reserpine, providing further evidence of the oxidation.
This integrated approach ensures that the identity, purity, and structure of Reserpine N-oxide are determined with the highest degree of confidence.
Table 2: Role of Different Techniques in a Multi-Modal Platform for Reserpine N-oxide Characterization
| Analytical Technique | Primary Role | Information Provided |
| UPLC-MS/MS | Separation, Identification, and Quantification | Retention time, accurate molecular mass (confirming addition of oxygen), and characteristic fragmentation pattern for structural confirmation. nih.govresearchgate.net |
| NMR Spectroscopy | Definitive Structure Elucidation | Unambiguous assignment of all proton and carbon signals, determination of atom connectivity, and assignment of stereochemistry and N-oxide position. nih.gov |
| FTIR Spectroscopy | Functional Group Confirmation | Detection of characteristic vibrational frequencies, such as the N-O stretch, confirming the presence of the N-oxide functional group. nih.gov |
Computational and Theoretical Studies of Reserpin N Oxide
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are crucial for predicting and understanding the three-dimensional structure and dynamic behavior of chemical compounds.
Quantum Mechanical (QM) calculations, particularly Density Functional Theory (DFT) methods, are fundamental for determining the electronic structure and predicting various molecular properties such as geometry, vibrational frequencies, and electronic energies. The B3LYP functional, often paired with the 6-311++G(d,p) basis set, is a widely employed hybrid functional that offers a good balance between accuracy and computational cost for a broad range of chemical systems. These calculations are essential for obtaining a precise description of the electron distribution and bonding within a molecule.
While specific QM calculations employing the B3LYP/6-311++G(d,p) level of theory for Reserpin N-oxide were not found in the surveyed literature, this methodology is standard practice in computational chemistry for characterizing organic molecules harran.edu.trnih.govresearchgate.net. Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties based on this optimized structure.
Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. By simulating the movement of atoms over time, MD can reveal the range of possible three-dimensional structures a molecule can adopt and their relative stabilities.
Electronic Structure and Charge Distribution Analysis
Understanding the electronic structure and charge distribution of a molecule is key to predicting its reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that maps the electrostatic potential onto the molecule's electron density surface. This allows for the identification of regions that are electron-rich (negative potential, often indicated by red coloring) and electron-deficient (positive potential, often indicated by blue coloring). These regions are critical for predicting sites of electrophilic or nucleophilic attack and understanding non-covalent interactions, such as hydrogen bonding.
Direct MEP mapping studies specifically for this compound were not found in the literature search. However, MEP analysis is a standard computational tool applied to various organic compounds to elucidate their electronic properties and potential reactivity patterns researchgate.netresearchgate.netacs.orgacs.org.
Natural Bond Orbital (NBO) analysis is a computational method used to understand the electronic structure of molecules by transforming delocalized molecular orbitals into localized Lewis-like orbitals. This analysis provides detailed information about charge distribution, orbital hybridization, lone pair localization, and hyperconjugative interactions (e.g., donor-acceptor interactions between filled and empty orbitals). These interactions significantly contribute to molecular stability and reactivity.
Specific NBO analyses for this compound were not identified in the reviewed sources. Nevertheless, NBO analysis is a common technique employed to gain deeper insights into bonding, charge transfer, and the electronic basis of molecular properties in various chemical systems researchgate.netresearchgate.netwisc.edumdpi.comfaccts.de.
Structure-Activity Relationship (SAR) at a Chemical Level
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational methods play a vital role in providing the structural and electronic data necessary for establishing these relationships.
Given the limited direct computational studies on this compound found in the literature, a detailed SAR at a chemical level based on these specific methods cannot be fully constructed from the available data. However, the presence of the N-oxide functional group is a significant chemical modification compared to its parent compound, reserpine (B192253). This N-oxide moiety is expected to alter the electron distribution, polarity, and hydrogen bonding capabilities of the molecule, potentially influencing its interactions with biological targets. If MEP and NBO analyses were performed on this compound, they would typically reveal key electronic features, such as localized charges or specific orbital interactions, that are crucial for understanding how its structure dictates its chemical behavior and, by extension, its biological activity.
Perspectives and Emerging Research Avenues for Reserpin N Oxide
Challenges in Isolation and Characterization of Low-Abundance N-oxides
The isolation and characterization of Reserpine (B192253) N-oxide, like many other low-abundance N-oxides of complex indole (B1671886) alkaloids, present significant analytical challenges. These challenges stem from their low concentrations in natural sources, potential instability during extraction and analysis, and the complexity of the surrounding chemical matrix.
A primary hurdle is the inherently low natural abundance of many alkaloid N-oxides. In plant tissues, these compounds often exist as minor metabolites alongside a vast excess of the parent alkaloid and other secondary metabolites. This necessitates highly sensitive and selective analytical techniques to detect and quantify them accurately. The complex structure of reserpine further complicates its detection in biological fluids and pharmaceutical formulations, making the identification of its even lower concentration N-oxide derivative a considerable analytical feat.
Furthermore, the stability of alkaloid N-oxides during isolation and characterization is a critical concern. The N-oxide functional group can be susceptible to reduction back to the parent tertiary amine under various chemical and physical conditions. This degradation can occur during extraction, chromatography, and even during storage of the isolated compound. For instance, analysis of reserpine's degradation products under acidic conditions has been a subject of study, highlighting the molecule's sensitivity to its chemical environment. lcms.cz
Advanced analytical techniques are indispensable for overcoming these challenges. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution capabilities like time-of-flight (TOF) or Orbitrap analyzers (LC-MS), is a powerful tool for the identification and characterization of alkaloid N-oxides. mdpi.com Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis, which can help to confirm the presence of the N-oxide moiety and elucidate the structure of the molecule. researchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are also crucial for unambiguous structure elucidation, although obtaining sufficient quantities of the pure N-oxide for these analyses can be a significant challenge due to its low abundance. mdpi.comacs.org The introduction of an oxygen atom in the N-oxide leads to characteristic downfield shifts of neighboring protons and carbons in NMR spectra, and a distinct N-O bond vibration in IR spectra, aiding in its identification. acs.org
Table 1: Analytical Techniques for the Characterization of Reserpine N-oxide
| Analytical Technique | Application | Key Findings/Challenges |
| HPLC-MS/MS | Detection and quantification of low-abundance N-oxides in complex mixtures. | Provides molecular weight and fragmentation patterns for structural confirmation. researchgate.net Sensitivity can be a challenge. |
| High-Resolution MS (TOF, Orbitrap) | Accurate mass determination for elemental composition analysis. | Helps to differentiate between isobaric compounds. |
| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structure elucidation. | Requires relatively large amounts of pure sample, which is difficult to obtain. Characteristic downfield shifts are observed for protons and carbons adjacent to the N-oxide group. acs.org |
| FT-IR Spectroscopy | Identification of the N-O functional group. | Shows a characteristic N-O stretching vibration. mdpi.com |
Opportunities for Biotechnological Production and Engineering of N-oxide Pathways
While the chemical synthesis of complex alkaloids like reserpine is possible, it is often a lengthy and costly process. organic-chemistry.org Biotechnological approaches, utilizing plant cell cultures or engineered microbial systems, offer a promising alternative for the sustainable production of these valuable compounds. Significant research has focused on optimizing the production of reserpine in Rauwolfia serpentina cell and hairy root cultures through various strategies, including elicitation and precursor feeding. nih.govnih.gov
However, the biotechnological production of Reserpine N-oxide specifically remains a largely unexplored area with considerable potential. The enzymatic machinery responsible for the N-oxidation of alkaloids in plants presents a key target for metabolic engineering. Plant enzymes, particularly cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs), are known to be involved in the oxidative metabolism of a wide range of xenobiotics and endogenous compounds, including the N-oxidation of alkaloids. frontiersin.orgnih.gov
P450s are a diverse family of enzymes that catalyze a wide array of oxidative reactions in plant secondary metabolism, playing a crucial role in the chemical diversification of alkaloids. frontiersin.org FMOs are another important class of enzymes that catalyze the oxygenation of soft nucleophiles, such as the nitrogen atom in tertiary amines, to form N-oxides. nih.govnih.gov Identifying the specific P450 or FMO enzymes from Rauwolfia species that are capable of N-oxidizing reserpine would be a critical first step.
Once identified, the genes encoding these enzymes could be overexpressed in Rauwolfia cell cultures or heterologously expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This would enable the development of engineered strains capable of producing Reserpine N-oxide in higher yields. Furthermore, understanding the substrate specificity of these enzymes could allow for the biocatalytic synthesis of novel N-oxide derivatives of other indole alkaloids. rsc.orgnih.gov
The field of biocatalysis offers powerful tools for the stereoselective synthesis of complex molecules. rsc.org The use of isolated enzymes or whole-cell biocatalysts for the N-oxidation of reserpine could provide a more environmentally friendly and efficient alternative to traditional chemical methods. nbinno.com
Table 2: Potential Enzymatic Routes for Reserpine N-oxide Production
| Enzyme Family | Potential Role | Research Focus |
| Cytochrome P450 Monooxygenases (P450s) | Catalyze a wide range of oxidative reactions in alkaloid biosynthesis. frontiersin.org | Identification and characterization of P450s from Rauwolfia species with activity towards reserpine. |
| Flavin-containing Monooxygenases (FMOs) | Known to catalyze the N-oxidation of tertiary amines. nih.govnih.gov | Investigating the potential of plant FMOs to N-oxidize reserpine. |
| Other Oxidoreductases | May play a role in the broader oxidative metabolism of alkaloids. nih.gov | Exploring the diversity of oxidoreductases in Rauwolfia for novel biocatalytic activities. |
Development of Novel Synthetic Methodologies for Indole Alkaloid N-oxides
The chemical synthesis of N-oxides of complex indole alkaloids like reserpine requires mild and selective oxidation methods to avoid unwanted side reactions on the intricate molecular scaffold. Traditional oxidizing agents can sometimes lead to over-oxidation or degradation of the starting material. Therefore, the development of novel and efficient synthetic methodologies is an active area of research.
A common and effective reagent for the N-oxidation of tertiary amines is meta-chloroperoxybenzoic acid (m-CPBA). jst.go.jpresearchgate.net This reagent is known for its ability to selectively oxidize nitrogen atoms in the presence of other sensitive functional groups. The reaction is typically carried out in a chlorinated solvent and can lead to the formation of the desired N-oxide in good yield.
Another versatile and environmentally friendly oxidizing agent is Oxone®, a potassium peroxymonosulfate salt. nih.govorganic-chemistry.org Oxone has been successfully employed in the oxidation of various organic compounds, including the synthesis of N-oxides. nih.gov Its use in the synthesis of 7-hydroxymitragynine, an indole alkaloid, from mitragynine highlights its potential for the selective oxidation of complex natural products. nih.gov
Recent advancements in synthetic organic chemistry have also focused on the development of catalytic and more sustainable oxidation methods. These approaches often utilize transition metal catalysts or organocatalysts to achieve high selectivity and efficiency while minimizing waste. While specific applications of these novel methods to the synthesis of Reserpine N-oxide are not yet widely reported, they represent a promising avenue for future research.
The stereochemistry of the nitrogen atom in N-oxides adds another layer of complexity to their synthesis. For chiral amines, N-oxidation can lead to the formation of diastereomers. Therefore, the development of stereoselective N-oxidation methods is of significant interest, particularly for complex and stereochemically rich molecules like reserpine.
Interdisciplinary Approaches in N-oxide Chemistry and Biochemistry
The study of Reserpine N-oxide and other alkaloid N-oxides benefits greatly from interdisciplinary approaches that combine expertise from chemistry, biology, and computational sciences. Such collaborations are essential for a comprehensive understanding of the synthesis, biological activity, and mechanism of action of these compounds.
Chemical biology provides a powerful framework for investigating the role of N-oxides in biological systems. By designing and synthesizing chemical probes based on the Reserpine N-oxide structure, researchers can study its interactions with biological targets and elucidate its metabolic fate.
Computational chemistry plays an increasingly important role in predicting the properties and activities of molecules before they are synthesized. Molecular modeling and quantum chemical calculations can be used to:
Predict the three-dimensional structure of Reserpine N-oxide.
Estimate its physicochemical properties, such as solubility and membrane permeability.
Model its interactions with potential biological targets, such as receptors and enzymes.
Predict its spectroscopic properties (e.g., NMR chemical shifts) to aid in its characterization.
Integrated analytical approaches that combine multiple techniques are also crucial. For example, coupling chromatographic separation with spectroscopic detection (e.g., LC-NMR-MS) can provide a wealth of information for the unambiguous identification of low-abundance metabolites like Reserpine N-oxide in complex biological matrices.
By fostering collaborations between synthetic chemists, biochemists, pharmacologists, and computational scientists, the research community can accelerate the exploration of the therapeutic potential of Reserpine N-oxide and other novel alkaloid derivatives.
Q & A
Basic Research Questions
Q. How can researchers validate the chemical identity and purity of Reserpin N-oxide in experimental settings?
- Methodological Answer : To confirm identity and purity, use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) for structural elucidation.
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% is typical for research-grade compounds).
- Mass Spectrometry (MS) for molecular weight confirmation.
For stability, store the compound at -20°C in powder form (stable for 3 years) or -80°C in solution (stable for 6 months) to prevent degradation .
Q. What experimental protocols are recommended for dose conversion between animal models in this compound studies?
- Methodological Answer : Use the Km factor method for interspecies dose conversion. For example:
- Mouse-to-rat conversion: Multiply the mouse dose (mg/kg) by the mouse Km factor (3) and divide by the rat Km factor (6).
- Formula: .
Validate conversions with pilot studies to account for metabolic differences .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
Prepare aliquots of this compound in solvent (e.g., DMSO).
Store at 4°C, -20°C, and -80°C.
Analyze purity via HPLC at intervals (e.g., 0, 1, 3, 6 months).
Compare degradation products using MS to identify breakdown pathways .
Advanced Research Questions
Q. What structural and computational approaches can predict this compound’s mutagenic potential?
- Methodological Answer : Use Structure-Activity Relationship (SAR) fingerprint analysis :
Define aromatic N-oxide substructures (e.g., benzooxadiazole N-oxide).
Cross-reference public (e.g., PubChem) and proprietary databases for mutagenicity data.
Calculate the ratio of mutagenic to non-mutagenic compounds for each substructure.
Assign alerts to subclasses (e.g., quindioxins) with significant mutagenic correlations.
Note: This method downgraded the general N-oxide alert but identified high-risk subclasses .
Q. How can researchers resolve contradictions in this compound’s cellular uptake mechanisms reported across studies?
- Methodological Answer : Address discrepancies through:
Transport assays : Compare uptake in OCT1-transfected HEK293 cells vs. wild-type (e.g., HepG2, Huh7) using LC-MS/MS quantification.
Knockout models : Use Oct1-deficient mice to isolate transporter dependencies.
Statistical rigor : Apply ANOVA with post-hoc tests to validate differences.
Example: Sorafenib N-oxide uptake was OCT1-independent, suggesting alternative transporters .
Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?
- Methodological Answer : Implement UHPLC-MS/MS with on-line SPE (Solid-Phase Extraction) :
- Column : C18, 2.1 × 50 mm, 1.7 µm.
- Ionization : ESI-positive mode.
- Calibration : Use weighted linear regression (1/x²) for accuracy (r² > 0.99).
- LLOQ : 10 µg/kg in plant/animal tissues, validated via spike-recovery tests (85–115% recovery) .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
Documentation : Provide raw data (e.g., chromatograms, NMR spectra) in supplementary materials.
Protocol standardization : Use ICH guidelines for stability testing.
Peer review : Pre-register experimental designs to minimize bias .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply non-linear regression models :
- Fit data to a 4-parameter logistic curve (e.g., ).
- Use Akaike’s Information Criterion (AIC) to compare model fits.
- Report 95% confidence intervals for EC50 values .
Q. How should researchers validate computational predictions of this compound’s bioactivity?
- Methodological Answer : Combine in silico and in vitro assays :
Molecular docking : Predict binding affinities to target receptors (e.g., adrenergic receptors).
Functional assays : Measure cAMP inhibition in transfected cell lines.
Correlation analysis : Compare docking scores with experimental IC50 values .
Tables for Key Methodological Parameters
| Analytical Parameter | UHPLC-MS/MS Conditions | Reference |
|---|---|---|
| Column Temperature | 40°C | |
| Flow Rate | 0.4 mL/min | |
| Ionization Mode | ESI+ | |
| LLOQ | 10 µg/kg |
| Stability Study Design | Recommendations | Reference |
|---|---|---|
| Storage Temperature (Powder) | -20°C (3 years) | |
| Storage Temperature (Solution) | -80°C (6 months) | |
| Degradation Analysis Interval | 0, 1, 3, 6 months |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
